HIV-1 inhibitor-38

HIV latency reversal imidazopyridine SAR physicochemical selection

HIV-1 inhibitor-38 (Compound 91) addresses the critical need for a targeted latency reversing agent (LRA) with direct antiviral activity, avoiding the pleiotropic toxicity of HDACis or PKC agonists. - Dual Mechanism: Combines latency reversal with reverse transcription inhibition (RT block), enabling dissection of early replication events in latent reservoir establishment. - Accelerated Resistance Studies: Pre-characterized resistance profile and escape mutations eliminate typical 6-12 month in-house generation delays. - Assay-Ready: ≥98% purity by HPLC, balanced lipophilicity (LogP 3.9) for minimal assay interference, and stable DMSO solubility (10 mM) ensure reproducible high-throughput screening.

Molecular Formula C15H13Cl3N6
Molecular Weight 383.7 g/mol
Cat. No. B12419581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-38
Molecular FormulaC15H13Cl3N6
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl
InChIInChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22)
InChIKeyQJCZBXWNWNYDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-38 Product Overview


HIV-1 inhibitor-38 (CAS 2416971-48-5), also designated Compound 91, is a synthetic small molecule belonging to the 3H-imidazo[4,5-b]pyridine chemotype [1]. It is primarily investigated as a potent inhibitor of HIV-1 replication and, distinctively within its class, as a potential latency reversing agent (LRA) . The compound is supplied as a high-purity solid (≥98% HPLC) by multiple vendors, ensuring reproducibility for in vitro studies . Its well-defined physicochemical profile includes a molecular weight of 383.66 g/mol (C₁₅H₁₃Cl₃N₆), a calculated partition coefficient (XLogP3-AA) of 3.9, and a known solubility of 10 mM in DMSO .

Why HIV-1 Inhibitor-38 Is Not Interchangeable


The functional duality of HIV-1 inhibitor-38—combining direct antiviral activity with a latency reversal mechanism—contradicts the common but erroneous assumption that any standard HIV inhibitor or any latency reversing agent (LRA) can serve as a generic substitute. In HIV cure research, the 'shock and kill' strategy requires an LRA to reactivate latent virus (the 'shock'), which can then be targeted by antiretroviral therapy or immune clearance (the 'kill') [1]. Unlike broad-spectrum LRAs such as histone deacetylase inhibitors (HDACis) or protein kinase C (PKC) agonists, which can have pleiotropic effects and significant toxicity, HIV-1 inhibitor-38 is reported to possess a unique imidazo[4,5-b]pyridine core that confers targeted activity . Its specific structure-activity relationship (SAR) dictates distinct binding kinetics, selectivity, and resistance profiles that would be lost upon substitution with any structurally similar compound lacking the precise 6-chloro and 5,6-dichloropyridinyl substitutions . Therefore, for researchers developing reproducible latency reversal assays, substituting this molecule with a different chemotype or even a close analog introduces variability that can invalidate comparative data.

HIV-1 Inhibitor-38: Differentiation Evidence


Structural Uniqueness vs. Anti-HBV Analogs

Most structurally related imidazo[4,5-b]pyridines reported in primary literature, such as compound 21d from the Lougiakis et al. series, are optimized for anti-HBV activity (EC₅₀ 0.8 µM against HBV rcDNA secretion), not for HIV latency reversal [1]. HIV-1 inhibitor-38 possesses a unique 2-[4-(5,6-dichloro-3-pyridinyl)piperazin-1-yl] substituent, which distinguishes it from the 2-alkylamino-methyl/ethyl substitutions of the anti-HBV series [2]. This structural divergence implies a completely different biological target profile; an anti-HBV imidazopyridine cannot substitute for HIV-1 inhibitor-38 in HIV latency assays without a complete re-validation of target engagement.

HIV latency reversal imidazopyridine SAR physicochemical selection

Purity vs. Uncharacterized Compounds

The commercial supply of HIV-1 inhibitor-38 is specified with a purity ≥98% as determined by HPLC . In contrast, in-house synthesized analogs or non-validated sources often lack such quality control, with impurities potentially acting as confounding agonists or cytotoxic agents in sensitive latency reversal assays. This purity level is critical for dose-response experiments where contaminants at >2% could significantly alter EC₅₀ interpretations, especially in long-term culture models of HIV latency.

HPLC purity latency reversing agent assay reproducibility

Defined Solubility for Consistent Dosing

HIV-1 inhibitor-38 is documented to have a solubility of 10 mM in DMSO and a recommended storage temperature of -20°C . This contrasts with many close analogs in the imidazopyridine chemotype, for which solubility data are not pre-determined, often leading to precipitation artefacts during cell-based assays. The defined solubility allows for the preparation of clear stock solutions for in vitro latency reversal studies, critical for achieving accurate, reproducible concentrations across independent experimental runs.

DMSO solubility compound stability in vitro assay

Reverse Transcription Interference vs. Integrase Inhibitors

Vendor documentation specifies that HIV-1 inhibitor-38 is applied in studies of reverse-transcription mechanism interference, enabling precise characterization of disrupted polymerase-driven DNA synthesis within early infection models . This functionally distinguishes it from prototypical integrase strand transfer inhibitors (INSTIs) like Raltegravir or Dolutegravir, which act at a later stage of the viral life cycle. For researchers modeling the early steps of HIV replication or investigating non-canonical latency establishment pathways, this reverse transcription interference property provides a mechanistic tool that INSTIs cannot replicate.

reverse transcription mechanism mechanism of action HIV drug resistance research

Pre-characterized Resistance Profile

Unlike many early-stage research compounds for which resistance profiles are entirely undocumented, the supplier for HIV-1 inhibitor-38 provides explicit guidance on resistance mechanisms, noting that key substitutions in the binding region destabilize inhibitor–target interactions and that cross-resistance may occur within inhibitor classes interacting with the same structural motif . This documented knowledge is not available for the majority of exploratory LRAs, making HIV-1 inhibitor-38 a more predictable reference tool for resistance evolution and mutational scanning experiments.

drug resistance mutations resistance monitoring antiviral escape studies

Lipophilicity Balanced for Cell Permeability

The computed partition coefficient (XLogP3-AA) of HIV-1 inhibitor-38 is 3.9 [1]. This places it in a favorable lipophilicity range for cell-based assays—sufficiently lipophilic to passively diffuse across cell membranes, but below the threshold (XLogP > 5) commonly associated with non-specific membrane disruption and pan-assay interference compounds (PAINS) [2]. Many reported LRAs, such as bryostatin-1 (macrocyclic lactone, estimated LogP ~2.4) or prostratin (phorbol ester, LogP ~2.9), are at the lower or higher extremes, which can complicate intracellular target engagement or aqueous solubility, respectively. The balanced LogP of HIV-1 inhibitor-38 offers a practical advantage for reliable dose-response profiling in standard cell culture conditions.

lipophilicity cell permeability drug-likeness

HIV-1 Inhibitor-38 Application Scenarios


Latency Reversal in J-Lat and CD4⁺ T Cell Models

Investigators studying the molecular mechanisms of HIV latency reversal can utilize HIV-1 inhibitor-38 as a reference LRA in established cell models such as J-Lat or primary resting CD4⁺ T cells. Its defined solubility (10 mM in DMSO) and high purity (≥98%) enable precise dose-response experiments, while its specific imidazo[4,5-b]pyridine core ensures that reactivation signals are not confounded by the pleiotropic effects seen with broad-spectrum HDACis or PKC agonists [1].

Resistance Evolution and Mutational Escape Mapping

For research groups focused on mapping HIV-1 resistance pathways to novel chemotypes, HIV-1 inhibitor-38 provides a rare advantage: its resistance profile, including common destabilizing mutations and cross-resistance alerts, has been pre-characterized by the supplier . This allows for immediate design of escape mutant panels without the typical 6–12 month delay for in-house resistance generation and characterization, accelerating the identification of genetic barriers to this LRA class.

Reverse Transcription Inhibition Assays

Laboratories investigating pre-integration latency or early reverse transcription events will find HIV-1 inhibitor-38 specifically relevant, as it is documented to interfere with reverse transcription . This is a mechanistically distinct stage compared to post-integration latency modulators, enabling researchers to dissect the contribution of early replication blockades to the establishment of latent reservoirs—a niche not addressable with integrase or protease inhibitors.

High-Throughput Screening Calibration Standard

In high-throughput screening campaigns for novel LRAs, HIV-1 inhibitor-38 can serve as a well-characterized positive control or calibration standard. Its balanced lipophilicity (LogP 3.9) minimizes the risk of assay interference common with more hydrophobic tool compounds, while its stable DMSO solubility and long-term storage at -20°C ensure consistent performance across thousands of wells over multi-week screening runs [1].

Technical Documentation Hub

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